ouabain ouabain Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998)
3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a cardenolide glycoside.
A cardioactive glycoside consisting of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae; used like DIGITALIS. It is commonly used in cell biological studies as an inhibitor of the NA(+)-K(+)-EXCHANGING ATPASE.
Brand Name: Vulcanchem
CAS No.: 630-60-4
VCID: VC0538319
InChI: InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3
SMILES: CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
Molecular Formula: C29H44O12
Molecular Weight: 584.7 g/mol

ouabain

CAS No.: 630-60-4

VCID: VC0538319

Molecular Formula: C29H44O12

Molecular Weight: 584.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ouabain - 630-60-4

Description

Ouabain is a cardiac glycoside derived from plants such as Acokanthera schimperi and Strophanthus gratus, native to eastern Africa. Historically, it was used as an arrow poison in traditional hunting and warfare practices. In modern medicine, ouabain is used to treat conditions like hypotension and certain arrhythmias due to its ability to increase cardiac contractility .

Toxicology and Safety

Ouabain is classified as an extremely hazardous substance in the United States, subject to strict reporting requirements . An overdose can cause severe symptoms, including rapid muscle twitching, respiratory distress, and cardiac arrest . The compound has low bioavailability when taken orally but is more effective when administered intravenously .

Research Findings

Recent studies have explored ouabain's effects beyond its traditional medical uses. For example, research on rats has shown that ouabain can induce cardiac remodeling, leading to left ventricular hypertrophy and myocardial dysfunction, even without significant changes in blood pressure initially .

Table 1: Clinical Characteristics of Ouabain

CharacteristicDescription
Chemical FormulaC29H44O12
Mechanism of ActionInhibits Na+/K+-ATPase
Clinical UseTreats hypotension and arrhythmias
ToxicityHighly toxic, causes cardiac arrest in overdose
BioavailabilityPoor oral absorption, effective intravenously

Table 2: Effects of Ouabain on Cardiac Function

EffectDescription
Cardiac ContractilityIncreased due to elevated intracellular calcium
ArrhythmiasPotential risk due to altered membrane voltage
Cardiac RemodelingInduces left ventricular hypertrophy in rats

Synthesis and Animal Use

The total synthesis of ouabain was achieved in 2008 by the Deslongchamps laboratory, involving complex organic chemistry techniques . Interestingly, the African crested rat uses ouabain as a defense mechanism by applying it to specialized hairs on its body after chewing the roots of the poison-arrow tree .

CAS No. 630-60-4
Product Name ouabain
Molecular Formula C29H44O12
Molecular Weight 584.7 g/mol
IUPAC Name 3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3
Standard InChIKey LPMXVESGRSUGHW-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O
Appearance Solid powder
Colorform Crystals from water
Plates (+9 water molecules)
Melting Point 392 °F (EPA, 1998)
200 °C
Physical Description Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998)
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Slightly soluble in water
Very soluble in alcohol
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Acocantherin
Acolongifloroside K
G Strophanthin
G-Strophanthin
Ouabain
Reference

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Hosoi et al (1997) Isoform-specific up-regulation by ouabain of Na+, K+-ATPase in cultured rat astrocytes. J.Neurochem. 69 2189 PMID: 9349566

Marjorie et al (1997) Ouabain improves cardiac function in vivo in rats with heart failure after chronic but not acute treatment. Naunyn Schmiedebergs Arch.Pharmacol. 356 203 PMID: 9272726

Kobayashi M, et al. The cardiac glycoside ouabain activates NLRP3 inflammasomes and promotes cardiac inflammation and dysfunction. PLoS One. 2017 May 11;12(5):e0176676.

Venugopal J, et al. Ouabain promotes partial epithelial to mesenchymal transition (EMT) changes in human autosomal dominant polycystic kidney disease (ADPKD) cells. Exp Cell Res. 2017 Jun 15;355(2):142-152.

Lima DB, et al. Ouabain-induced alterations in ABCB1 of mesenteric lymph nodes and thymocytes of rats and mice. Oncol Lett. 2016 Dec;12(6):5275-5280.

Meng L, et al. Ouabain induces apoptosis and autophagy in Burkitt's lymphoma Raji cells. Biomed Pharmacother. 2016 Dec;84:1841-1848.

"ouabain" in the World English Dictionary

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Hamlyn JM, Laredo J, Shah JR, Lu ZR, Hamilton BP (2003). "11-Hydroxylation in the Biosynthesis of Endogenous Ouabain: Multiple Implications". Ann N Y Acad Sci. 986 (1): 685–93. Bibcode:2003NYASA.986..685H. doi:10.1111/j.1749-6632.2003.tb07283.x. PMID 12763919. S2CID 23738926.

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Lewis (2014). "Endogenous Ouabain Is Not Ouabain". Hypertension. 64 (4): 680–683. doi:10.1161/hypertensionaha.114.03919. PMID 25001271.

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PubChem Compound 4605
Last Modified Aug 15 2023

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